Bienvenue dans la boutique en ligne BenchChem!

magnesium bis(2-azaniumyl-4-hydroxy-4-oxobutanoate)

magnesium deficiency stereoisomer bioavailability erythrocyte magnesium

Magnesium bis(2-azaniumyl-4-hydroxy-4-oxobutanoate), commonly referred to as magnesium L-aspartate (2:1 salt), is a chelated organic magnesium salt in which one Mg²⁺ ion is coordinated by two L-aspartate anions. With a molecular formula of C₈H₁₂MgN₂O₈ (anhydrous basis) and a molecular weight of 288.49 g·mol⁻¹, it appears as a white to off-white crystalline powder that is freely soluble in water.

Molecular Formula C8H14MgN2O8+2
Molecular Weight 290.51 g/mol
CAS No. 18962-61-3
Cat. No. B092343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium bis(2-azaniumyl-4-hydroxy-4-oxobutanoate)
CAS18962-61-3
Synonyms(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate
Molecular FormulaC8H14MgN2O8+2
Molecular Weight290.51 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2]
InChIInChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2
InChIKeyRXMQCXCANMAVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Magnesium Bis(2-azaniumyl-4-hydroxy-4-oxobutanoate) (CAS 18962-61-3): Procurement-Grade Profile for Research and Formulation


Magnesium bis(2-azaniumyl-4-hydroxy-4-oxobutanoate), commonly referred to as magnesium L-aspartate (2:1 salt), is a chelated organic magnesium salt in which one Mg²⁺ ion is coordinated by two L-aspartate anions [1]. With a molecular formula of C₈H₁₂MgN₂O₈ (anhydrous basis) and a molecular weight of 288.49 g·mol⁻¹, it appears as a white to off-white crystalline powder that is freely soluble in water [2]. The compound is listed in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP2009) as magnesium aspartate dihydrate, establishing pharmacopoeia-grade specifications that are critical for pharmaceutical and nutraceutical procurement [3]. Its defining feature is the L-stereochemistry of the aspartate ligand, which directly governs its biological recognition, transepithelial transport, and clinical bioavailability—a property that cannot be assumed for the D- or DL-stereoisomeric variants.

Why Magnesium Aspartate Cannot Be Generically Substituted: Stereochemistry, Speciation, and Solubility as Procurement Decision Drivers


Magnesium supplements are frequently treated as interchangeable commodities; however, the physicochemical and biological behavior of magnesium aspartate is dictated by three factors that are absent or altered in close analogs. First, the L-stereoisomer of aspartate is the substrate for the intestinal aspartate transporter, and substitution with D- or DL-aspartate stereoisomers results in measurably slower erythrocyte magnesium repletion [1]. Second, under physiological conditions (37 °C, I = 0.15 mol·dm⁻³), the aspartate ligand forms neutral, membrane-diffusible Mg(II) complexes, whereas commonly used ligands such as glycinate and lactate do not—meaning that substituting magnesium glycinate or magnesium lactate for magnesium aspartate alters the speciation and thus the transport mechanism of the magnesium ion [2]. Third, the water solubility of magnesium aspartate dihydrate (approx. 21 g·L⁻¹ at 23.5 °C) exceeds that of magnesium oxide (0.086 g·L⁻¹) by more than two orders of magnitude, which directly impacts dissolution-rate-limited absorption in oral solid dosage forms . These three axes—stereochemical identity, complex speciation, and aqueous solubility—constitute irreducible procurement specifications that cannot be satisfied by generic substitution.

Product-Specific Comparative Evidence: Magnesium L-Aspartate (CAS 18962-61-3) Against Its Closest Analogs


Erythrocyte Magnesium Repletion Rate: Mg L-Aspartate vs. Mg D-Aspartate, Mg DL-Aspartate, and Mg L-Glutamate in a Rat Deficiency Model

In a furosemide-induced magnesium deficiency model in rats, oral administration of Mg L-aspartate achieved complete compensation of erythrocyte magnesium levels in 5 days. This was significantly faster than Mg D-aspartate (8 days), Mg L-glutamate (10 days), and Mg DL-aspartate and Mg DL-glutamate (both 11 days) [1]. The L-aspartate stereoisomer thus provides a 2.2-fold faster erythrocyte repletion rate compared to the racemic DL-aspartate form.

magnesium deficiency stereoisomer bioavailability erythrocyte magnesium

Fractional Absorption vs. Inorganic Baseline: Magnesium Aspartate vs. Magnesium Oxide in Human Volunteers

In a human bioavailability study measuring urinary magnesium excretion as the absorption endpoint, magnesium oxide exhibited a fractional absorption of only 4%, whereas magnesium aspartate, magnesium chloride, and magnesium lactate all demonstrated significantly higher and mutually equivalent bioavailability [1]. At an absorbed fraction approximately 10-fold greater than that of magnesium oxide, magnesium aspartate delivers markedly higher systemic magnesium availability per administered dose.

oral bioavailability fractional absorption urinary magnesium excretion

Formation of Neutral Membrane-Diffusible Mg(II) Complexes Under Physiological Conditions: Aspartate vs. Glycinate and Lactate Ligands

A systematic speciation study determined formation constants for Mg(II) complexes with seven biologically relevant ligands under physiological conditions (37 °C, I = 0.15 mol·dm⁻³). At usual therapeutic concentrations, glycinate and lactate did not form any neutral magnesium complex. In contrast, aspartate, glutamate, and citrate all formed neutral Mg(II) species capable of traversing enterocyte membranes [1]. This speciation-based differentiation means that magnesium aspartate can deliver magnesium via a passive, carrier-independent membrane diffusion pathway that is unavailable to magnesium glycinate or magnesium lactate.

speciation formation constants membrane transport neutral complex

Thermodynamic Interaction Properties: Magnesium Aspartate vs. Magnesium Glutamate via Vapor Pressure Osmometry

Vapor pressure osmometry measurements of magnesium L-aspartate and magnesium L-glutamate solutions at 298.15 K and 310.15 K revealed fundamentally different ion-ion interaction behavior. The Pitzer β⁽²⁾ parameter, which describes short-range interactions, was non-zero for both salts, but the β⁽¹⁾/β⁽²⁾ ratio—reflecting the balance of repulsive to attractive forces—was markedly different, indicating distinct solution structuring between the two amino acid magnesium salts [1]. This thermodynamic evidence demonstrates that magnesium aspartate and magnesium glutamate are not solution-equivalent and may exhibit different osmolality-dependent behavior in parenteral formulations.

osmotic coefficient Pitzer parameters ion-ion interaction solution thermodynamics

Pharmacopoeia-Grade Specifications: Elemental Magnesium Content and Purity Standards for Quality-Assured Procurement

Magnesium aspartate dihydrate is monographed in the European Pharmacopoeia (Ph. Eur.) with a defined assay range of 98.0%–102.0% on an anhydrous basis and an elemental magnesium content specification of 8.25%–8.59% (EP 9.0) [1]. Additional pharmacopoeia-grade parameters include loss on drying 10.0%–14.0%, sulfate ≤500 ppm, and ammonium ≤200 ppm . This level of specification standardization is absent for non-pharmacopoeia magnesium salts such as magnesium glycinate, which lack compendial monographs, introducing batch-to-batch variability risk in regulated manufacturing.

pharmacopoeia monograph elemental magnesium assay EP reference standard quality specification

Aqueous Solubility Differential: Magnesium Aspartate vs. Magnesium Oxide for Dissolution-Rate-Limited Formulations

The aqueous solubility of magnesium aspartate is approximately 21.36 g·L⁻¹ at 23.5 °C , compared to 0.086 g·L⁻¹ for magnesium oxide [1]. This ~248-fold solubility differential means that in immediate-release oral solid dosage forms, magnesium aspartate achieves sink conditions in the dissolution medium far more rapidly than magnesium oxide, reducing the risk of dissolution-rate-limited absorption. The BP/EP classification of magnesium aspartate as 'freely soluble in water' contrasts with the 'practically insoluble' designation for magnesium oxide, a distinction with direct implications for formulation design and disintegration/dissolution testing protocols [2].

aqueous solubility dissolution rate oral solid dosage formulation

Optimal Procurement and Application Scenarios for Magnesium Bis(2-azaniumyl-4-hydroxy-4-oxobutanoate) (CAS 18962-61-3)


Pharmaceutical Development of Oral Magnesium Repletion Products Requiring Compedial-Grade Excipients

For GMP-compliant manufacturing of oral magnesium supplementation tablets or capsules, magnesium aspartate dihydrate meeting EP/BP monograph specifications (assay 98.0%–102.0%, elemental Mg 8.25%–8.59%) provides compendial quality assurance not available with non-monographed salts such as magnesium glycinate or bisglycinate [1]. The L-stereoisomer's 5-day erythrocyte magnesium repletion time (vs. 11 days for DL-aspartate) offers a regulatory-substantiated labeling advantage for 'fast-acting' or 'rapid-repletion' product claims [2].

Formulation of High-Bioavailability Magnesium Supplements Targeting Superior Absorption vs. Inorganic Salts

In consumer health products where bioavailability is the primary marketing differentiator, magnesium aspartate's approximately 10-fold fractional absorption advantage over magnesium oxide (4% vs. ~40% absorption) provides a quantitatively defensible label claim [1]. Combined with its 248-fold higher aqueous solubility (21.36 g·L⁻¹ vs. 0.086 g·L⁻¹), it is strongly preferred for powder-in-sachet, effervescent, or ready-to-drink formats where rapid dissolution drives consumer-perceived efficacy [2].

Parenteral and Ophthalmic Formulation Development Requiring Defined Solution Thermodynamic Behavior

For injectable or ophthalmic magnesium formulations, the distinct Pitzer ion-interaction parameters of magnesium aspartate (non-zero β⁽²⁾, different repulsion/attraction ratio vs. magnesium glutamate) mean that osmolality and tonicity profiles are salt-specific and must be developed using the intended magnesium salt [1]. The freely soluble nature and pharmacopoeia-grade purity of magnesium aspartate dihydrate make it the preferred choice for parenteral formulation where compendial compliance and predictable solution thermodynamics are mandatory.

Cardiac and Antiarrhythmic Adjuvant Therapy Research Leveraging Stereospecific Magnesium Delivery

In preclinical models of cardiac arrhythmia, the L-stereoisomer of magnesium aspartate exhibits superior antiarrhythmic efficacy compared to D- and DL-stereoisomers [1]. The ability of aspartate to form neutral, membrane-diffusible Mg(II) complexes under physiological conditions [2] provides a mechanistic basis for intracellular magnesium delivery to cardiomyocytes. This combination of stereospecific efficacy and speciation-based transport supports the selection of magnesium L-aspartate over racemic or D-isomer alternatives in cardiac research and drug development.

Quote Request

Request a Quote for magnesium bis(2-azaniumyl-4-hydroxy-4-oxobutanoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.